molecular formula C15H16ClN3O3 B2952677 N-[(3-Chloropyrazin-2-yl)methyl]-3-(2-methoxyethoxy)benzamide CAS No. 2190139-89-8

N-[(3-Chloropyrazin-2-yl)methyl]-3-(2-methoxyethoxy)benzamide

Cat. No. B2952677
CAS RN: 2190139-89-8
M. Wt: 321.76
InChI Key: YSOPOIRZHALHEU-UHFFFAOYSA-N
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Description

N-[(3-Chloropyrazin-2-yl)methyl]-3-(2-methoxyethoxy)benzamide, also known as GSK1016790A, is a potent and selective agonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel. TRPV4 channels are widely expressed in the body and play important roles in various physiological processes, such as osmoregulation, mechanosensation, and pain perception. Therefore, GSK1016790A has been extensively studied for its potential therapeutic applications in a range of diseases.

Mechanism of Action

N-[(3-Chloropyrazin-2-yl)methyl]-3-(2-methoxyethoxy)benzamide acts as a potent and selective agonist of TRPV4 channels, which are non-selective cation channels that are permeable to calcium ions. Upon binding to TRPV4 channels, N-[(3-Chloropyrazin-2-yl)methyl]-3-(2-methoxyethoxy)benzamide induces the opening of the channel pore, leading to an influx of calcium ions into the cell. This calcium influx can trigger various downstream signaling pathways that are involved in the physiological and pathological processes regulated by TRPV4 channels.
Biochemical and physiological effects:
N-[(3-Chloropyrazin-2-yl)methyl]-3-(2-methoxyethoxy)benzamide has been shown to have various biochemical and physiological effects, depending on the cell type and context. For example, N-[(3-Chloropyrazin-2-yl)methyl]-3-(2-methoxyethoxy)benzamide can induce calcium influx and activate downstream signaling pathways in endothelial cells, leading to vasodilation and increased blood flow. In osteoblasts, N-[(3-Chloropyrazin-2-yl)methyl]-3-(2-methoxyethoxy)benzamide can stimulate bone formation by activating TRPV4 channels. In neurons, N-[(3-Chloropyrazin-2-yl)methyl]-3-(2-methoxyethoxy)benzamide can modulate synaptic transmission and pain perception by regulating calcium signaling.

Advantages and Limitations for Lab Experiments

N-[(3-Chloropyrazin-2-yl)methyl]-3-(2-methoxyethoxy)benzamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for TRPV4 channels, which allows for precise and specific modulation of TRPV4 channel activity. However, one limitation is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. Additionally, N-[(3-Chloropyrazin-2-yl)methyl]-3-(2-methoxyethoxy)benzamide can induce calcium influx and activate downstream signaling pathways in various cell types, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research on N-[(3-Chloropyrazin-2-yl)methyl]-3-(2-methoxyethoxy)benzamide and TRPV4 channels. One direction is the development of more potent and selective TRPV4 channel modulators for therapeutic applications. Another direction is the investigation of the roles of TRPV4 channels in various diseases, such as cancer, diabetes, and cardiovascular disease. Additionally, the mechanisms underlying the physiological and pathological effects of TRPV4 channel activation by N-[(3-Chloropyrazin-2-yl)methyl]-3-(2-methoxyethoxy)benzamide and other modulators need to be further elucidated.

Synthesis Methods

The synthesis of N-[(3-Chloropyrazin-2-yl)methyl]-3-(2-methoxyethoxy)benzamide involves several steps, including the reaction of 2-bromo-3-chloropyrazine with methylamine, followed by the reaction of the resulting intermediate with 3-(2-methoxyethoxy)benzoyl chloride. The final product is obtained through purification by column chromatography.

Scientific Research Applications

N-[(3-Chloropyrazin-2-yl)methyl]-3-(2-methoxyethoxy)benzamide has been widely used in scientific research to investigate the physiological and pathological roles of TRPV4 channels. For example, N-[(3-Chloropyrazin-2-yl)methyl]-3-(2-methoxyethoxy)benzamide has been shown to modulate the activity of TRPV4 channels in various cell types, including endothelial cells, osteoblasts, and neurons. It has also been used to study the involvement of TRPV4 channels in various diseases, such as osteoarthritis, pulmonary edema, and neuropathic pain.

properties

IUPAC Name

N-[(3-chloropyrazin-2-yl)methyl]-3-(2-methoxyethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3/c1-21-7-8-22-12-4-2-3-11(9-12)15(20)19-10-13-14(16)18-6-5-17-13/h2-6,9H,7-8,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOPOIRZHALHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC(=C1)C(=O)NCC2=NC=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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